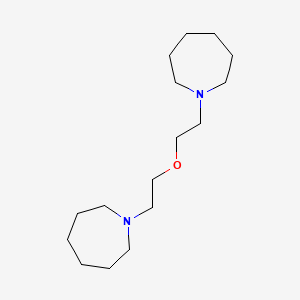

1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane)

CAS No.:

Cat. No.: VC15922224

Molecular Formula: C16H32N2O

Molecular Weight: 268.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32N2O |

|---|---|

| Molecular Weight | 268.44 g/mol |

| IUPAC Name | 1-[2-[2-(azepan-1-yl)ethoxy]ethyl]azepane |

| Standard InChI | InChI=1S/C16H32N2O/c1-2-6-10-17(9-5-1)13-15-19-16-14-18-11-7-3-4-8-12-18/h1-16H2 |

| Standard InChI Key | RTOUKYDEMVZNSE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CC1)CCOCCN2CCCCCC2 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane), delineates its molecular framework:

-

Azepane rings: Each azepane unit is a seven-membered saturated ring containing one nitrogen atom. The chair conformation of azepane contributes to its stability and influences intermolecular interactions .

-

Oxybis(ethane-2,1-diyl) linker: This bridge consists of two ethane-1,2-diyl (-CH₂CH₂-) groups connected by an oxygen atom, forming a -O-CH₂CH₂-CH₂CH₂-O- chain. The ether linkages enhance molecular flexibility and solubility in polar solvents .

Theoretical Molecular Formula:

Assuming each azepane contributes C₅H₁₁N and the linker contributes C₄H₈O₂, the combined formula is C₁₄H₃₀N₂O₂ (molecular weight ≈ 274.4 g/mol). This aligns with the structural motif observed in related bis-azepane derivatives .

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane) is documented, analogous methodologies from corrosion inhibitor studies provide actionable insights:

Radical-Mediated Thiol-Ene Coupling

A validated approach for synthesizing bis-azepane ethers involves radical-initiated thiol-ene reactions :

-

Reactants:

-

N-vinyl azepane (or analogous monomer)

-

Dithiol compound (e.g., 2,2'-oxybis(ethan-1-thiol))

-

-

Conditions:

-

Initiator: 2,2'-azobis(isobutyronitrile) (AIBN)

-

Solvent: Acetonitrile or tetrahydrofuran

-

Temperature: 70–80°C under inert atmosphere

-

-

Mechanism: AIBN generates radicals that abstract hydrogen from thiols, initiating a chain reaction that couples vinyl azepane monomers via the dithiol linker .

Example Reaction Scheme:

Nucleophilic Substitution

Alternative routes employ dihalide linkers and azepane nucleophiles:

-

Reactants:

-

1,2-bis(2-chloroethoxy)ethane

-

Sodium azepanide

-

-

Conditions:

-

Polar aprotic solvent (e.g., DMF)

-

Elevated temperatures (80–100°C)

-

-

Outcome: Displacement of chloride by azepane’s nitrogen yields the target compound.

Spectroscopic Characterization

Key techniques for validating the compound’s structure include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume